2-(Chloromethyl)-4-methyl-1,3-thiazole
Overview
Description
2-(Chloromethyl)-4-methyl-1,3-thiazole is an organic compound characterized by a thiazole ring substituted with a chloromethyl group at the second position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Chloromethylation of 4-methyl-1,3-thiazole: : One common method involves the chloromethylation of 4-methyl-1,3-thiazole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, yielding 2-(Chloromethyl)-4-methyl-1,3-thiazole as the primary product.
-
Direct Chlorination: : Another approach involves the direct chlorination of 4-methyl-1,3-thiazole using chlorine gas. This method requires careful control of reaction conditions to avoid over-chlorination and to ensure selective substitution at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance reaction efficiency and product yield. The use of advanced catalysts and optimized reaction parameters ensures high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
-
Nucleophilic Substitution: : The chloromethyl group in 2-(Chloromethyl)-4-methyl-1,3-thiazole is highly reactive towards nucleophiles, making it a suitable candidate for various substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of corresponding substituted thiazoles.
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, to form sulfoxides or sulfones. These reactions typically require oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 2-(Hydroxymethyl)-4-methyl-1,3-thiazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent, often under controlled temperature conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, typically at low temperatures.
Major Products Formed
Substituted Thiazoles: Depending on the nucleophile used, various substituted thiazoles can be synthesized.
Sulfoxides and Sulfones: Oxidation products that are valuable intermediates in organic synthesis.
Hydroxymethyl Derivatives: Reduction products that can be further functionalized for diverse applications.
Scientific Research Applications
Chemistry
2-(Chloromethyl)-4-methyl-1,3-thiazole is widely used as a building block in organic synthesis
Biology
In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions. This modification can alter the biological activity and properties of the biomolecules, facilitating the study of structure-function relationships.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its ability to form stable thiazole derivatives makes it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-4-methyl-1,3-thiazole exerts its effects is primarily through its reactivity with nucleophiles. The chloromethyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity underlies its utility in modifying biomolecules and synthesizing complex organic compounds.
Molecular Targets and Pathways
In biological systems, the compound can target nucleophilic sites on proteins and nucleic acids, leading to modifications that can affect biological activity. The specific pathways involved depend on the nature of the nucleophile and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-thiazole: Lacks the methyl group at the fourth position, resulting in different reactivity and applications.
4-Methyl-1,3-thiazole: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
2-(Bromomethyl)-4-methyl-1,3-thiazole: Similar structure but with a bromomethyl group, which can exhibit different reactivity due to the nature of the halogen.
Uniqueness
2-(Chloromethyl)-4-methyl-1,3-thiazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
Properties
IUPAC Name |
2-(chloromethyl)-4-methyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIQIVZFDMPNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460784 | |
Record name | 2-(chloromethyl)-4-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50398-72-6 | |
Record name | 2-(chloromethyl)-4-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-4-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.